Azido-PEG1-CH2CO2tBu Azido-PEG1-CH2CO2tBu Azido-PEG1-CH2CO2-t-Bu is a PEG derivative containing an azide group and a t-butyl ester. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. The t-butyl protected carboxyl group can be deprotected under acidic conditions.
Brand Name: Vulcanchem
CAS No.: 1820717-35-8
VCID: VC0520213
InChI: InChI=1S/C8H15N3O3/c1-8(2,3)14-7(12)6-13-5-4-10-11-9/h4-6H2,1-3H3
SMILES: CC(C)(C)OC(=O)COCCN=[N+]=[N-]
Molecular Formula: C8H15N3O3
Molecular Weight: 201.23

Azido-PEG1-CH2CO2tBu

CAS No.: 1820717-35-8

Cat. No.: VC0520213

Molecular Formula: C8H15N3O3

Molecular Weight: 201.23

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Azido-PEG1-CH2CO2tBu - 1820717-35-8

Specification

CAS No. 1820717-35-8
Molecular Formula C8H15N3O3
Molecular Weight 201.23
IUPAC Name tert-butyl 2-(2-azidoethoxy)acetate
Standard InChI InChI=1S/C8H15N3O3/c1-8(2,3)14-7(12)6-13-5-4-10-11-9/h4-6H2,1-3H3
Standard InChI Key VYUUTJWBKOGROL-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)COCCN=[N+]=[N-]
Appearance Solid powder

Introduction

Chemical Identity and Structural Properties

Azido-PEG1-CH2CO2tBu, also known as Azido-PEG1-C1-Boc, is an alkyl/ether-based linker molecule frequently employed in the synthesis of proteolysis targeting chimeras (PROTACs). The compound has a defined chemical structure characterized by an azide terminal group connected to a short PEG chain and terminated with a tert-butyl-protected carboxylic acid group. This arrangement provides both chemical reactivity and protection for downstream synthetic applications.

Physical and Chemical Characteristics

The compound's essential physical and chemical properties are summarized in the following table:

PropertyValue
CAS Number1820717-35-8
Molecular FormulaC₈H₁₅N₃O₃
Molecular Weight201.22 g/mol
Chemical NameAzido-PEG1-CH2CO2-t-Bu
Alternative NamesAzido-PEG1-C1-Boc
Functional GroupsAzide, PEG linker, tert-butyl ester
Target ApplicationAlkyl/ether-based PROTAC linker

The azide group (N₃) provides reactive functionality for click chemistry applications, while the tert-butyl ester group offers protection for the carboxylic acid function that can be selectively removed under acidic conditions when needed . The brief PEG chain (PEG1) contributes hydrophilicity and flexibility to the molecule, which are important characteristics for biological applications.

Synthetic Approaches

Several synthetic routes have been developed for the preparation of Azido-PEG1-CH2CO2tBu and related azido-PEG derivatives. These methods typically involve multiple steps to install both the azide functionality and the protected carboxylic acid group.

General SN2 Reaction Method

One common approach for synthesizing Azido-PEG1-CH2CO2tBu involves an SN2 reaction with tert-butyl bromoacetate. The general procedure includes:

  • Preparation of an appropriately functionalized PEG precursor

  • Substitution with sodium azide to install the azide function

  • Alkylation with tert-butyl bromoacetate using a strong base such as sodium hydride

The synthetic scheme can be represented as follows:

HO-(CH₂CH₂O)-CH₂CH₂-OH → TsO-(CH₂CH₂O)-CH₂CH₂-OH → N₃-(CH₂CH₂O)-CH₂CH₂-OH → N₃-(CH₂CH₂O)-CH₂CH₂-OCH₂CO₂tBu

This general approach has been used to synthesize similar compounds such as tert-Butyl 2-(2-(2-azidoethoxy)ethoxy)acetate (an extended PEG version) with good yields .

Characterization Methods

The successful synthesis of Azido-PEG1-CH2CO2tBu can be confirmed through various analytical techniques:

  • ¹H and ¹³C NMR spectroscopy to confirm structure

  • Mass spectrometry (MS) for molecular weight verification

  • Infrared (IR) spectroscopy to identify the characteristic azide stretching band (approximately 2100 cm⁻¹)

  • MALDI-TOF MS for higher molecular weight PEG derivatives

These techniques collectively provide comprehensive characterization data, confirming both the structure and purity of the synthesized compound.

Reactivity and Click Chemistry Applications

One of the most valuable features of Azido-PEG1-CH2CO2tBu is its participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."

Click Chemistry Mechanism

The terminal azide group readily reacts with alkyne-containing molecules to form stable 1,2,3-triazole linkages under mild conditions. This reaction occurs with high efficiency and selectivity, producing minimal side products . The resulting triazole bond is a bioisostere of amide bonds, having similar structural properties but greater metabolic stability .

The click reaction between Azido-PEG1-CH2CO2tBu and terminal alkynes typically proceeds as follows:

  • Coordination of the copper catalyst to the terminal alkyne

  • Formation of a copper-acetylide intermediate

  • Coordination of the azide group to the copper complex

  • Cycloaddition to form the triazole ring

  • Dissociation of the copper catalyst to yield the final product

This reaction is highly compatible with various functional groups and can be performed in aqueous media, making it particularly useful for bioconjugation applications .

Role in PROTAC Development

Azido-PEG1-CH2CO2tBu serves as a critical building block in the development of PROTACs (Proteolysis Targeting Chimeras), which represent an innovative approach to targeted protein degradation.

PROTAC Structure and Function

PROTACs are heterobifunctional molecules comprising:

  • A ligand that binds to the target protein

  • A linker (often PEG-based)

  • A ligand that recruits an E3 ubiquitin ligase

When assembled, these molecules bring the target protein and E3 ligase into proximity, facilitating ubiquitination of the target protein and subsequent proteasomal degradation .

Linker Optimization

The PEG component of Azido-PEG1-CH2CO2tBu provides several advantages when used as a PROTAC linker:

  • Increased water solubility, enhancing bioavailability

  • Flexibility, allowing optimal positioning of the connected ligands

  • Control over linker length, which is critical for PROTAC efficiency

  • Reduced immunogenicity compared to other linker types

The tert-butyl ester group provides a protected carboxylic acid functionality that can be deprotected when needed for coupling to amino group-containing ligands. Meanwhile, the azide group enables conjugation to alkyne-containing molecules through click chemistry, offering a modular approach to PROTAC assembly .

Broader Applications in Chemical Biology

Beyond PROTAC development, Azido-PEG1-CH2CO2tBu finds applications in numerous areas of chemical biology and drug development.

Bioconjugation

The compound serves as an excellent bioconjugation reagent for attaching various biological and synthetic molecules:

  • Antibody-drug conjugate (ADC) development

  • Protein modification with minimal impact on function

  • Peptide labeling for tracking and visualization

  • Oligonucleotide functionalization

The click chemistry reaction between the azide group and alkynes permits bioorthogonal conjugation, meaning it can proceed efficiently in biological systems without interfering with native biochemical processes .

Surface Modification

Azido-PEG1-CH2CO2tBu can be used to functionalize surfaces through its reactive groups:

  • Immobilization of biomolecules on solid supports

  • Development of biosensors and diagnostic platforms

  • Creation of biocompatible surfaces with reduced protein fouling

  • Preparation of drug delivery materials with controlled release properties

The PEG component helps reduce non-specific protein adsorption, while the terminal functional groups enable specific attachment chemistry.

Comparative Analysis with Related Compounds

To better understand the unique properties of Azido-PEG1-CH2CO2tBu, it is instructive to compare it with related compounds.

Comparison with Other Azido-PEG Derivatives

CompoundMolecular WeightKey FeaturesPrimary Applications
Azido-PEG1-CH2CO2tBu201.22Short PEG chain, protected carboxylic acidPROTAC linkers, click chemistry
Azido-PEG-NH₂VariesAmine terminal groupProtein conjugation, surface attachment
Azido-PEG-COOHVariesFree carboxylic acidDirect coupling to amines, versatile linker
tert-Butyl 2-(2-azidoethoxy)acetateSimilar to targetSimilar structure, fewer ethoxy unitsSimilar applications, slightly different properties

The selection of a specific azido-PEG derivative depends on the particular requirements of the application, including linker length, solubility needs, and the specific conjugation chemistry planned .

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